molecular formula C18H11N3O2S B15189940 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- CAS No. 89451-45-6

3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-

Cat. No.: B15189940
CAS No.: 89451-45-6
M. Wt: 333.4 g/mol
InChI Key: NGDBCOPITJYIGP-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitrile group, a nitrophenyl group, and a phenyl group, along with a thioxo group

Preparation Methods

The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinone with aromatic aldehydes and malononitrile in an ionic liquid such as BMIm . This reaction affords pyrano[2,3-b]quinoline-3-carbonitrile derivatives, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the MAP kinase pathway, which is crucial in cell signaling and cancer progression . The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- include:

Properties

CAS No.

89451-45-6

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4 g/mol

IUPAC Name

4-(3-nitrophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H11N3O2S/c19-11-16-15(13-7-4-8-14(9-13)21(22)23)10-17(20-18(16)24)12-5-2-1-3-6-12/h1-10H,(H,20,24)

InChI Key

NGDBCOPITJYIGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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